1-{[4-(Benzyloxy)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 1-{[4-(Benzyloxy)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC1026019
InChI: InChI=1S/C22H19N3O2/c1-16-12-17(2)25(22(26)21(16)13-23)24-14-18-8-10-20(11-9-18)27-15-19-6-4-3-5-7-19/h3-12,14H,15H2,1-2H3/b24-14+
SMILES: CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)C
Molecular Formula: C22H19N3O2
Molecular Weight: 357.4 g/mol

1-{[4-(Benzyloxy)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

CAS No.:

Cat. No.: VC1026019

Molecular Formula: C22H19N3O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

1-{[4-(Benzyloxy)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile -

Specification

Molecular Formula C22H19N3O2
Molecular Weight 357.4 g/mol
IUPAC Name 4,6-dimethyl-2-oxo-1-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridine-3-carbonitrile
Standard InChI InChI=1S/C22H19N3O2/c1-16-12-17(2)25(22(26)21(16)13-23)24-14-18-8-10-20(11-9-18)27-15-19-6-4-3-5-7-19/h3-12,14H,15H2,1-2H3/b24-14+
Standard InChI Key ACTDQRKVTMDEAV-ZVHZXABRSA-N
Isomeric SMILES CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)C
SMILES CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)C
Canonical SMILES CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator